molecular formula C8H12 B1619255 Ethenylidenecyclohexane CAS No. 5664-20-0

Ethenylidenecyclohexane

Cat. No.: B1619255
CAS No.: 5664-20-0
M. Wt: 108.18 g/mol
InChI Key: HZHTYEIEGPBKKS-UHFFFAOYSA-N
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Description

Ethenylidenecyclohexane is an organic compound with the molecular formula C8H12. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is known for its high reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenylidenecyclohexane can be synthesized through various methods, including the reaction of cyclohexanone with ethylidene triphenylphosphorane. This reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran. The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, vinylidenecyclohexane is produced through the catalytic dehydrogenation of cyclohexane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures and pressures. The resulting product is then separated and purified using distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethenylidenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethenylidenecyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vinylidenecyclohexane involves its reactivity with various chemical reagents. Its double bond allows it to participate in addition reactions, where it can form new bonds with other molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of oxygenated products .

Comparison with Similar Compounds

Ethenylidenecyclohexane can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique structure, with its double bond positioned between two carbon atoms in a cyclohexane ring, gives it distinct reactivity and makes it a valuable intermediate in various chemical processes .

Properties

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTYEIEGPBKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205211
Record name Cyclohexane, ethenylidene-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-20-0
Record name Ethenylidenecyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5664-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethenylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, ethenylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5664-20-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical thermal rearrangement products of vinylidenecyclohexane?

A1: Vinylidenecyclohexane, when subjected to high temperatures, primarily undergoes thermal rearrangement to yield aromatic products. Specifically, at 760°C, it forms o-xylene, toluene, and benzene. [] This tendency towards aromatization highlights the driving force for ring expansion and dehydrogenation under thermal conditions.

Q2: How does vinylidenecyclohexane behave in ene reactions with phosphaalkynes?

A2: Unlike smaller ring analogs, vinylidenecyclohexane participates in a simple ene reaction with phosphaalkynes. [] This reaction leads to the formation of a cross-conjugated phosphatriene, representing a novel phospha[3]dendralene system. The reaction stops at the monoaddition stage, showcasing the influence of ring size on the reactivity of vinylidenecyclohexane in ene reactions.

Q3: Can vinylidenecyclohexane be used as a precursor for chiral building blocks?

A3: Yes, recent research demonstrates that vinylidenecyclohexane can undergo copper-catalyzed enantioselective hydrosilylation. [] This reaction provides access to enantioenriched (cyclohexylidene)ethyl silanes, which are valuable chiral building blocks in organic synthesis. This highlights the potential of vinylidenecyclohexane in asymmetric synthesis.

Q4: Are there any regioselective transformations involving vinylidenecyclohexane?

A4: Vinylidenecyclohexane has been shown to undergo regioselective hydroalumination using a combination of phenylboronic acid (PhB(OH)2) as catalyst and aluminum chloride (AlHCl2) as the aluminum source. [] This reaction provides a synthetically useful method for generating specific allylaluminum reagents, further highlighting the versatility of vinylidenecyclohexane in organic synthesis.

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